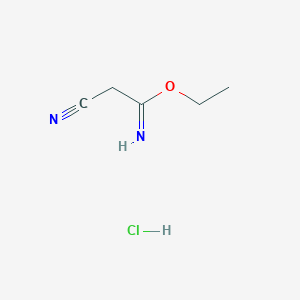
2-(3-氯苯基)-1,3-苯并恶唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine (CBA) is a synthetic compound that has been studied for its potential therapeutic applications. CBA is a heterocyclic compound containing a benzoxazole ring and a substituted phenyl group. It is a relatively new compound and has been studied for its potential use in a variety of medical and scientific applications.
科学研究应用
Anticonvulsant and Antinociceptive Agent
“2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” has been studied for its potential as an anticonvulsant and antinociceptive agent. Research indicates that derivatives of this compound can be synthesized and evaluated in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active substances in this category have shown more beneficial ED50 and protective index values than reference drugs like valproic acid . Additionally, these compounds have been tested for their antinociceptive activity in models of tonic pain, suggesting a possible application in neuropathic pain management .
Interaction with Neuronal Channels
The molecular mechanism of action for the active derivatives of “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be beneficial in the development of new therapeutic agents for neurological disorders .
Affinity for GABA A and TRPV1 Receptors
Further research into the compound’s derivatives has revealed an affinity for GABA A and TRPV1 receptors. These receptors play significant roles in the central nervous system, influencing sedative and analgesic effects. The modulation of these receptors could lead to new treatments for anxiety and pain .
Neuroprotective Properties
Studies have also explored the neuroprotective properties of “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” derivatives. The compounds were tested for neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect, indicating their safety for further development in neuroprotective therapies .
Synthetic Cathinone Analogs
While not directly related to “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine”, research on synthetic cathinones, which share a similar chemical structure, has been conducted. These studies provide insights into the psychoactive properties and potential therapeutic applications of structurally related compounds .
Chemical Synthesis and Characterization
The compound and its derivatives are of interest in the field of chemical synthesis and characterization. The starting materials and methods for synthesizing these compounds have been detailed, providing a foundation for further research and development in medicinal chemistry .
作用机制
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular components .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
While the specific biochemical pathways affected by 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine are not known, a related compound has been shown to exhibit anti-inflammatory effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling . This suggests that 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine may also affect similar pathways and have downstream effects on cellular processes.
Pharmacokinetics
Related compounds have been shown to undergo metabolic transformations, suggesting that this compound may also be metabolized in the body . The impact of these properties on the compound’s bioavailability would depend on the specifics of its absorption, distribution, metabolism, and excretion.
Result of Action
Based on the effects of related compounds, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHAVALWFPKQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54995-52-7 |
Source


|
| Record name | 2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2926657.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)


![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)


![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)